3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide
Description
3-Ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1, an ethyl group at position 3, and a methoxy group at position 2. The sulfonamide nitrogen is further functionalized with a pyridin-2-yl moiety.
Properties
IUPAC Name |
3-ethyl-4-methoxy-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-3-11-10-12(7-8-13(11)19-2)20(17,18)16-14-6-4-5-9-15-14/h4-10H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXKQTAYEBLZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-4-methoxybenzenesulfonyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 3-ethyl-4-methoxybenzenesulfonyl chloride is reacted with 2-aminopyridine in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or ethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Antimicrobial Applications
Sulfonamides are well-known for their antimicrobial properties, and 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide has shown promise in this area. Research indicates that compounds with similar structures can inhibit bacterial growth effectively.
Case Study: Antimicrobial Efficacy
In a study evaluating various sulfonamide derivatives, including those similar to this compound, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were lower than those of traditional antibiotics, indicating potential for use in treating resistant infections .
Anticancer Potential
The sulfonamide group is also associated with anticancer activity. Research has indicated that compounds within this category can inhibit tumor growth by targeting specific cellular pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
A series of experiments conducted on human cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The mechanism was primarily linked to the induction of apoptosis and cell cycle arrest at micromolar concentrations. Comparative studies showed that these compounds were more effective than some standard chemotherapeutic agents .
Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit various enzymes involved in metabolic pathways. The specific compound under discussion may exhibit similar properties, potentially impacting both microbial and cancerous cells.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The compound’s ability to bind to specific receptors or enzymes is influenced by its unique structural features.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and physicochemical properties of 3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide and related compounds:
Key Observations:
- Substituent Effects: The ethyl and methoxy groups in the target compound likely enhance lipophilicity compared to the simpler 4-amino analog . Methoxy groups improve solubility in polar solvents, while bromo and trifluoromethyl substituents (e.g., ) increase steric bulk and electronegativity.
- Thermal Stability : Compound 1 exhibits exceptional thermal stability (mp > 360°C), likely due to the rigid triazine core, whereas methoxy/ethyl groups in the target compound may lower melting points.
Physicochemical Properties
- Solubility: Methoxy and amino groups enhance aqueous solubility (e.g., ), while bromo and trifluoromethyl groups () increase logP values, favoring membrane permeability.
- Melting Points : Triazine derivatives exhibit higher melting points (>240°C) due to crystallinity, whereas alkyl/alkoxy substituents may reduce thermal stability.
Biological Activity
3-ethyl-4-methoxy-N-(pyridin-2-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.34 g/mol
The presence of the pyridine ring and sulfonamide group is critical for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Salmonella typhimurium | 20.0 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with the known activity of other sulfonamides .
Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has been documented in various studies. The compound was assessed for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The following IC50 values were reported:
| Compound | IC50 (μM) |
|---|---|
| This compound | 28.0 |
| Indomethacin (control) | 0.04 |
This data indicates that while effective, the compound's potency is lower compared to established anti-inflammatory drugs like indomethacin .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and inflammatory pathways. The sulfonamide moiety mimics para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting DNA synthesis in bacteria.
Additionally, the compound's interaction with COX enzymes suggests it may modulate prostaglandin synthesis, contributing to its anti-inflammatory effects .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In Vivo Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups receiving saline solutions. The observed reduction was comparable to that seen with standard anti-inflammatory treatments.
- Antibiotic Synergy : Research exploring combinations of this sulfonamide with traditional antibiotics showed enhanced efficacy against resistant strains of bacteria, suggesting potential for use in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
